![molecular formula C9H9N3O B2404907 1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 130506-80-8](/img/structure/B2404907.png)

1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

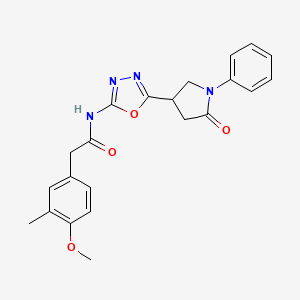

“1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone” is a heterocyclic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is a building block used in the field of chemistry .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, the family to which our compound belongs, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . An efficient synthesis of pyrazolo[1,5-a]pyrimidines has been reported, starting from appropriate precursors .Molecular Structure Analysis

The compound has a complex structure with a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The InChI key for this compound is XSYUAWKMIYXTAV-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have significant photophysical properties, which have attracted a great deal of attention in material science . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Scientific Research Applications

Synthesis and Reactivity

1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone is involved in the synthesis of various heterocyclic compounds. For example, it is used in the synthesis of pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and thieno[2,3-b]pyridine derivatives containing 1,2,3-triazole moieties (Abdelriheem, Zaki, & Abdelhamid, 2017). These compounds exhibit potential antitrypanosomal activity, indicating their importance in medicinal chemistry.

Biological Activities:

- Antifungal Properties: Certain derivatives of this compound have demonstrated antifungal activities against phytopathogenic fungi such as Colletotrichum gloeosporioides (Zhang, Peng, Wang, Wang, & Zhang, 2016).

- Inhibitory Activities: Derivatives have shown inhibitory activity against specific enzymes such as phosphodiesterase and 15-lipoxygenase, suggesting potential applications in pharmacological research (Dumaitre & Dodic, 1996); (Asghari, Bakavoli, Eshghi, Saberi, & Ebrahimpour, 2016).

Chemical Synthesis

The compound is employed in the development of novel chemical entities. For instance, its derivatives are used in the preparation of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines (Atta, 2011). This highlights its versatility as a building block in organic synthesis.

Radiopharmaceutical Applications

This compound derivatives have been explored in the context of positron emission tomography (PET) imaging, indicating their potential use in diagnostic radiology (Xu, Liu, Li, He, Ding, Wang, Feng, Zhang, Chen, Li, Zhao, Li, Qi, & Dang, 2012).

Mechanism of Action

While the specific mechanism of action for “1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone” is not mentioned in the search results, pyrazolo[1,5-a]pyrimidines have been found to possess a high impact in medicinal chemistry . They have been used in the design of drugs due to their great synthetic versatility .

It has a density of 1.3±0.1 g/cm3 . The compound has a topological polar surface area of 47.3 .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted chemists due to their biological and pharmacological importance . They have potential applications in medicinal chemistry and material science . Future research could focus on the development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Properties

IUPAC Name |

1-(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-8(7(2)13)5-10-9-3-4-11-12(6)9/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYUAWKMIYXTAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=CC=NN12)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (3S)-3-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B2404825.png)

![N-[(1-Aminocycloheptyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-6-carboxamide;hydrochloride](/img/structure/B2404826.png)

![2-((4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2404827.png)

![4-[3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2404833.png)

![N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2404834.png)

![4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2404837.png)

![ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2404843.png)

![4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2404844.png)

![2-[(2-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2404845.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide](/img/structure/B2404846.png)